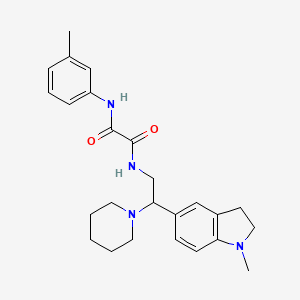

N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(m-tolyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]-N'-(3-methylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N4O2/c1-18-7-6-8-21(15-18)27-25(31)24(30)26-17-23(29-12-4-3-5-13-29)19-9-10-22-20(16-19)11-14-28(22)2/h6-10,15-16,23H,3-5,11-14,17H2,1-2H3,(H,26,30)(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMHQLYJOUPPOIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(m-tolyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C25H32N4O2 and a molecular weight of 420.5 g/mol. Its structure includes an indoline moiety, a piperidine ring, and an oxalamide linkage, which are critical for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate specific receptors and enzymes involved in various physiological processes. Some proposed mechanisms include:

- Receptor Modulation : The indoline and piperidine components may interact with neurotransmitter receptors, influencing signaling pathways related to mood regulation and pain perception.

- Enzyme Inhibition : The compound may inhibit certain enzymes, contributing to anti-inflammatory or anticancer effects.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:

These findings suggest that the oxalamide structure may enhance the compound's ability to induce apoptosis in cancer cells.

Anti-inflammatory Effects

In addition to anticancer properties, this compound may exhibit anti-inflammatory effects. Studies have shown that related indoline derivatives can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.

Case Studies

Several studies have investigated the biological activity of compounds structurally related to this compound:

- Study on Antifilarial Activity : A study demonstrated that similar compounds showed promising macrofilaricidal and microfilaricidal activities against Brugia malayi, indicating potential use in treating filarial infections .

- Antioxidant Activity Assessment : Another study assessed the antioxidant properties of related compounds using DPPH radical scavenging assays, revealing significant activity that could be beneficial in preventing oxidative stress-related diseases .

Scientific Research Applications

Structural Characteristics

The chemical structure of N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(m-tolyl)oxalamide can be described as follows:

- Molecular Formula : C21H32N4O2

- Molecular Weight : 358.5 g/mol

- Purity : Typically 95%

- Solubility : Soluble in organic solvents

Medicinal Chemistry

The compound's structure suggests potential applications in medicinal chemistry, particularly as a kinase inhibitor . Kinases are crucial for various cellular processes, including cell signaling and regulation. Inhibiting kinase activity can be beneficial in cancer therapies where dysregulated kinase activity is common.

Case Study: Kinase Inhibition

Preliminary studies indicate that this compound may inhibit specific kinases by binding to their ATP-binding sites, thus preventing phosphorylation events that lead to uncontrolled cell proliferation.

Neuropharmacology

The presence of the piperidine moiety suggests potential neuroprotective effects, making this compound a candidate for research into treatments for neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Case Study: Neuroprotective Effects

Research has indicated that compounds with similar structural characteristics exhibit neuroprotective properties, potentially through the modulation of neurotransmitter systems or reduction of oxidative stress.

G Protein-Coupled Receptor Modulation

The indoline structure may facilitate interactions with G protein-coupled receptors (GPCRs), which are pivotal in numerous physiological processes including neurotransmission and hormone signaling.

Case Study: GPCR Interaction

Studies have shown that compounds resembling this oxalamide can act as agonists or antagonists at specific GPCRs, influencing downstream signaling pathways that regulate mood and cognition.

Summary of Synthesis Steps

| Step Description | Key Reagents/Conditions |

|---|---|

| Formation of Indoline Intermediates | Specific indole precursors |

| Formation of Piperidine Intermediates | Piperidine derivatives |

| Coupling Reaction to Form Oxalamide | Coupling agents (e.g., EDC, DCC) |

Pharmacological Profile

While the pharmacological profile is still being established, initial findings suggest promising applications:

- Anticancer Applications : Due to its potential kinase inhibition properties.

- Neurological Disorders : Potential use as a neuroprotective agent.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Oxalamide Derivatives

Oxalamides are a versatile class of compounds with diverse applications depending on their substituents. Below is a detailed comparison of the target compound with key analogs:

Table 1: Structural and Functional Comparison of Selected Oxalamides

Key Findings from Comparative Analysis

Structural Influence on Bioactivity

- Aryl Substituents : The presence of electron-withdrawing groups (e.g., Cl, F in BNM-III-170 and Compound 23) correlates with enhanced metabolic stability and target binding in enzyme inhibition studies . The m-tolyl group in the target compound may offer moderate lipophilicity, balancing solubility and membrane permeability.

Toxicological and Metabolic Profiles

- S336 and related flavoring oxalamides exhibit high NOEL values (100 mg/kg bw/day) and rapid hepatic metabolism without amide hydrolysis, suggesting a safety profile that may extend to structurally similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.